Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate
Description
Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate is a β-keto ester featuring a 2,4-difluorophenyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors targeting inflammatory and autoimmune diseases . Its structure combines a reactive β-keto ester moiety with a halogenated aromatic ring, enabling diverse chemical modifications. The 2,4-difluorophenyl group enhances metabolic stability and lipophilicity, making it advantageous in drug design.
Properties
IUPAC Name |
ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-12(16)7-10(15)5-8-3-4-9(13)6-11(8)14/h3-4,6H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVDTTMSWABICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate typically involves the esterification of 4-(2,4-difluorophenyl)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-(2,4-difluorophenyl)-3-oxobutanoic acid.
Reduction: 4-(2,4-difluorophenyl)-3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced optical characteristics.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
Physicochemical Properties
- Spectroscopic Data : IR spectra of β-keto esters show characteristic C=O stretches at ~1663–1682 cm⁻¹, while the absence of S-H bands (~2500–2600 cm⁻¹) confirms tautomeric forms in related triazole derivatives .
- Crystallography: X-ray studies of analogs like ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate reveal planar structures stabilized by intramolecular hydrogen bonds, crucial for molecular packing .
Biological Activity
Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
This compound is a derivative of oxobutanoate characterized by the presence of a difluorophenyl group. This structural modification is believed to enhance its pharmacological profile compared to other analogs. The compound has been studied for various biological activities, including antimicrobial and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorophenyl moiety enhances binding affinity to certain enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies show that it inhibits the growth of several bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in various models. In animal studies, it significantly reduced paw edema in rats compared to standard anti-inflammatory drugs like Diclofenac .
Table 2: Anti-inflammatory Activity
| Treatment | Paw Edema Reduction (%) |
|---|---|
| This compound | 71.16% (4 h) |
| Diclofenac | 79.76% (4 h) |
Case Studies
- In Vivo Studies : A study evaluated the anti-inflammatory effects of this compound in a rat model of paw edema. The compound exhibited a significant reduction in inflammation at doses comparable to standard treatments.
- Cytotoxicity Testing : In vitro cytotoxicity assays against various cancer cell lines (HeLa and HepG2) showed promising results. The compound demonstrated an IC50 value of approximately 18 µM against HeLa cells, indicating potential as an anticancer agent .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, further studies are necessary to fully elucidate its pharmacokinetic profile and long-term toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
